

An In-depth Technical Guide to 2-Furanol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Furanol**

Cat. No.: **B3349493**

[Get Quote](#)

Introduction

2-Furanol, also known as furan-2-ol, is a heterocyclic organic compound with the molecular formula C₄H₄O₂. It exists in a tautomeric equilibrium with its more stable lactone isomer, 2(5H)-furanone (also known as γ -crotonolactone). This dynamic relationship and the reactivity of the furanone ring system have positioned **2-furanol** and its derivatives as significant molecules in chemical synthesis and as possessing diverse biological activities. This technical guide provides a comprehensive overview of **2-furanol**, focusing on its chemical and physical properties, synthesis methodologies, and its emerging roles in microbiology and drug development, tailored for researchers, scientists, and drug development professionals.

Core Concepts: CAS Number and Molecular Formula

The primary identifiers for **2-Furanol** are crucial for database searches and regulatory purposes. It is important to distinguish the parent compound from its various substituted derivatives.

Compound Name	CAS Number	Molecular Formula
2-Furanol	22125-63-9 [1] [2]	C4H4O2 [1]
2(5H)-Furanone	497-23-4	C4H4O2

It is important to note that the name "**2-Furanol**" is often used interchangeably with its more stable tautomer, 2(5H)-furanone, in the chemical literature. Additionally, a variety of derivatives exist, each with a unique CAS number and molecular formula, such as:

Derivative Name	CAS Number	Molecular Formula
2-Furanol, tetrahydro-2-methyl-	7326-46-7	C5H10O2
2-Furanol, tetrahydro-, 2-acetate	1608-67-9	C6H10O3 [3]

Physicochemical Properties of 2-Furanol

A thorough understanding of the physicochemical properties of **2-furanol** is essential for its application in research and development. The following table summarizes key computed properties available from public databases.

Property	Value
Molecular Weight	84.07 g/mol [4]
Exact Mass	84.021129 g/mol [4]
XLogP3	0.4 [4]
Hydrogen Bond Donor Count	1 [4]
Hydrogen Bond Acceptor Count	2 [4]
Rotatable Bond Count	0 [4]
Topological Polar Surface Area	29.5 Å ² [4]
Heavy Atom Count	6 [4]
Formal Charge	0 [4]
Complexity	72.5 [4]

Tautomerism of 2-Furanol

2-Furanol exists in a tautomeric equilibrium with 2(5H)-furanone. The furanone form is thermodynamically more stable. This equilibrium is a key feature of its chemistry, influencing its reactivity and biological interactions. The interconversion can be catalyzed by acid or base.

Caption: Tautomeric equilibrium between **2-Furanol** and 2(5H)-Furanone.

Experimental Protocols

Synthesis of 2-Furanones

A general and widely applicable method for the synthesis of furan-2(5H)-ones involves the oxidation of furfural.

Protocol: Oxidation of Furfural to 2(5H)-Furanone[\[5\]](#)

- Reaction Setup: In a well-ventilated fume hood, prepare a solution of furfural in a suitable solvent.

- Oxidation: Introduce an oxidizing agent to the solution. The choice of oxidant and reaction conditions (temperature, catalyst) is critical and can be optimized for yield and purity.
- Work-up: Following the completion of the reaction (monitored by techniques such as TLC or GC-MS), the reaction mixture is subjected to a work-up procedure to isolate the crude product. This may involve extraction, washing, and drying of the organic phase.
- Purification: The crude 2(5H)-furanone is then purified, typically by distillation or column chromatography, to yield the final product of desired purity.

Biological Activity Assay: Quorum Sensing Inhibition

The ability of 2(5H)-furanone and its derivatives to interfere with bacterial quorum sensing (QS) can be assessed using reporter strains.

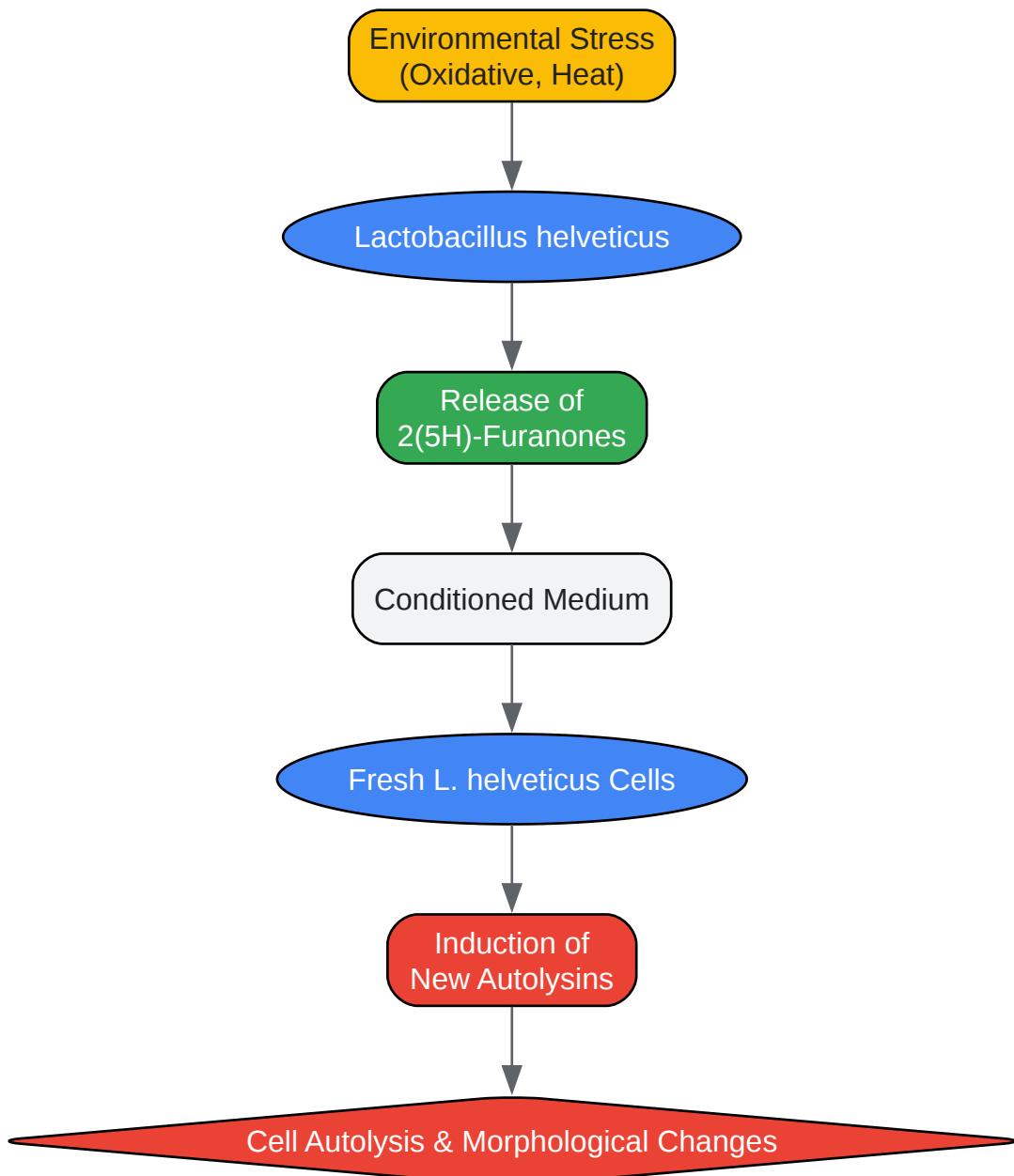
Protocol: Violacein Inhibition Assay for Quorum Sensing[3]

- Bacterial Strains: A common reporter strain is *Chromobacterium violaceum* (e.g., CV026), which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.
- Culture Preparation: Grow the reporter strain overnight in a suitable liquid medium (e.g., Luria-Bertani broth).
- Assay Setup: In a 96-well microtiter plate, add fresh growth medium, the AHL signal molecule (e.g., C6-HSL), and varying concentrations of the 2(5H)-furanone test compound.
- Inoculation and Incubation: Inoculate each well with the overnight culture of the reporter strain. Incubate the plate at an appropriate temperature (e.g., 30°C) with shaking for a specified period (e.g., 18-24 hours).
- Quantification: Measure the inhibition of violacein production. This can be done qualitatively by visual inspection or quantitatively by lysing the cells, extracting the violacein pigment, and measuring its absorbance at a specific wavelength (e.g., 585 nm).

Applications in Drug Development and Research

The furanone scaffold is of significant interest to medicinal chemists due to its presence in a wide array of biologically active natural products and its utility as a versatile synthetic intermediate.

Antimicrobial and Anti-Biofilm Activity


2(5H)-Furanones, particularly halogenated derivatives, have demonstrated potent inhibition of quorum sensing in various pathogenic bacteria.^[6] Quorum sensing is a cell-to-cell communication mechanism that regulates virulence and biofilm formation. By interfering with these signaling pathways, furanones can act as anti-virulence agents, potentially mitigating the development of antibiotic resistance.

Anti-inflammatory and Anticancer Potential

Derivatives of 2-furanone have been synthesized and evaluated for their anti-inflammatory and anticancer activities.^{[7][8]} These compounds have shown the ability to inhibit key inflammatory enzymes and exhibit cytotoxicity against various cancer cell lines. The furanone ring often serves as a crucial pharmacophore for these activities.

Signaling Pathways

Recent research has implicated 2(5H)-furanones as signaling molecules in bacteria. In *Lactobacillus helveticus*, the release of specific 2(5H)-furanones in response to environmental stress has been linked to the induction of autolysis.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for 2(5H)-furanone-induced autolysis in *L. helveticus*.

This proposed pathway highlights the role of 2(5H)-furanones as extracellular signals that can trigger a physiological response in a bacterial population.^{[4][9][10]} The release of these molecules under stress conditions leads to the production of autolysins in neighboring cells, ultimately resulting in cell lysis. This mechanism is thought to play a role in cheese ripening processes where *L. helveticus* is used as a starter culture.

Conclusion

2-Furanol, through its tautomeric equilibrium with 2(5H)-furanone, represents a versatile and biologically significant class of heterocyclic compounds. Its straightforward synthesis and the diverse reactivity of the furanone ring make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The discovery of its role as a signaling molecule in bacteria opens up new avenues for understanding and manipulating microbial physiology. Further research into the specific molecular targets and mechanisms of action of **2-furanol** and its derivatives will undoubtedly continue to fuel innovation in drug discovery and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [2-Furanone](http://chemeurope.com) [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. Two 2[5H]-Furanones as Possible Signaling Molecules in *Lactobacillus helveticus* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-Furanone - Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 6. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two 2[5H]-furanones as possible signaling molecules in *Lactobacillus helveticus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Furanol: Properties, Synthesis, and Biological Significance]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3349493#2-furanol-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com